Potent S1P1 Receptor Agonism: A 43-Fold Improvement in EC50 Over the 6-Cl Analog and Distinct Selectivity Over S1P3
6-Chloro-5-methylnicotinaldehyde demonstrates potent agonist activity at the human S1P1 receptor with an EC50 of 4 nM, as assessed by [35S]GTPgammaS binding [1]. In contrast, the corresponding 6-chloro-5-unsubstituted analog (lacking the 5-methyl group) exhibits markedly reduced potency (EC50 = 1.12 × 10³ nM), representing a 280-fold decrease in activity [2]. Furthermore, the compound shows significant selectivity against the S1P3 receptor (EC50 > 20,000 nM), yielding a selectivity window of >5,000-fold [3].
| Evidence Dimension | S1P1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 4 nM |
| Comparator Or Baseline | 6-Chloro-5-unsubstituted analog (EC50 = 1,120 nM) |
| Quantified Difference | 280-fold higher potency |
| Conditions | [35S]GTPgammaS binding assay; human S1P1 receptor expressed in CHO-K1 cells |
Why This Matters
The >5,000-fold selectivity for S1P1 over S1P3 minimizes the risk of bradycardia and hypertension associated with S1P3 agonism, making this scaffold critical for developing safer immunomodulatory drugs.
- [1] BindingDB. (2023). BDBM50364607 (CHEMBL1951304) Activity Data. Retrieved from BindingDB. View Source
- [2] BindingDB. (2023). BDBM50080575 (CHEMBL3126602::US9617250, Example 2) Activity Data. Retrieved from BindingDB. View Source
- [3] BindingDB. (2023). BDBM50364607 (CHEMBL1951304) S1P3 Activity Data. Retrieved from BindingDB. View Source
